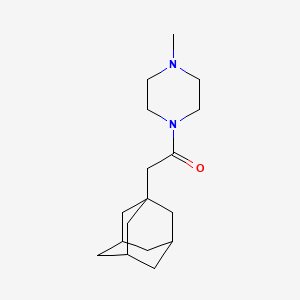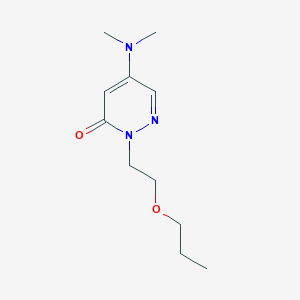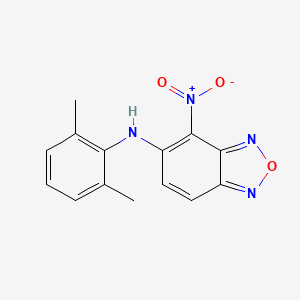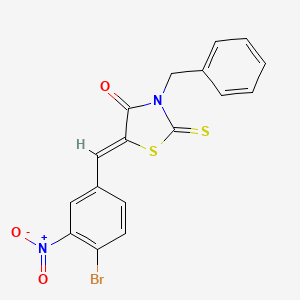
1-(1-adamantylacetyl)-4-methylpiperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1-adamantylacetyl)-4-methylpiperazine, also known as AAMP, is a novel compound that has been gaining attention in the scientific community due to its potential therapeutic applications. AAMP is a piperazine derivative that has been synthesized through various methods and has been found to have diverse biochemical and physiological effects.
科学研究应用
1-(1-adamantylacetyl)-4-methylpiperazine has been studied for its potential therapeutic applications in various fields, including neurology, oncology, and immunology. In neurology, 1-(1-adamantylacetyl)-4-methylpiperazine has been found to have neuroprotective effects and has been studied as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. In oncology, 1-(1-adamantylacetyl)-4-methylpiperazine has been found to have anticancer properties and has been studied as a potential treatment for various types of cancer. In immunology, 1-(1-adamantylacetyl)-4-methylpiperazine has been found to have immunomodulatory effects and has been studied as a potential treatment for autoimmune diseases.
作用机制
The exact mechanism of action of 1-(1-adamantylacetyl)-4-methylpiperazine is not fully understood, but it has been found to act on various molecular targets, including ion channels, receptors, and enzymes. 1-(1-adamantylacetyl)-4-methylpiperazine has been found to modulate the activity of N-methyl-D-aspartate (NMDA) receptors, which are involved in learning and memory. 1-(1-adamantylacetyl)-4-methylpiperazine has also been found to inhibit the activity of phosphodiesterase (PDE) enzymes, which are involved in the regulation of intracellular signaling pathways.
Biochemical and Physiological Effects:
1-(1-adamantylacetyl)-4-methylpiperazine has been found to have diverse biochemical and physiological effects, including neuroprotective, anticancer, and immunomodulatory effects. 1-(1-adamantylacetyl)-4-methylpiperazine has been found to protect neurons from oxidative stress and excitotoxicity, which are involved in the pathogenesis of neurodegenerative diseases. 1-(1-adamantylacetyl)-4-methylpiperazine has also been found to induce apoptosis in cancer cells and inhibit tumor growth. In addition, 1-(1-adamantylacetyl)-4-methylpiperazine has been found to modulate the activity of immune cells and cytokines, which are involved in the regulation of immune responses.
实验室实验的优点和局限性
1-(1-adamantylacetyl)-4-methylpiperazine has several advantages for lab experiments, including its high purity and stability, and its diverse biological activities. However, 1-(1-adamantylacetyl)-4-methylpiperazine also has some limitations, including its low solubility in water and its potential toxicity at high concentrations. Therefore, careful dose-response studies and toxicity assessments are necessary for the safe and effective use of 1-(1-adamantylacetyl)-4-methylpiperazine in lab experiments.
未来方向
There are several future directions for the study of 1-(1-adamantylacetyl)-4-methylpiperazine, including the elucidation of its exact mechanism of action, the optimization of its synthesis and purification methods, and the development of its therapeutic applications. 1-(1-adamantylacetyl)-4-methylpiperazine has the potential to be developed into a novel drug for the treatment of various diseases, and further research is needed to fully explore its therapeutic potential.
Conclusion:
In conclusion, 1-(1-adamantylacetyl)-4-methylpiperazine is a novel compound that has been found to have diverse biochemical and physiological effects. 1-(1-adamantylacetyl)-4-methylpiperazine has been studied for its potential therapeutic applications in various fields, including neurology, oncology, and immunology. 1-(1-adamantylacetyl)-4-methylpiperazine has several advantages for lab experiments, but also has some limitations that need to be addressed. Further research is needed to fully explore the therapeutic potential of 1-(1-adamantylacetyl)-4-methylpiperazine and to develop it into a novel drug for the treatment of various diseases.
合成方法
1-(1-adamantylacetyl)-4-methylpiperazine can be synthesized through various methods, including the reaction of 1-adamantylacetyl chloride with 4-methylpiperazine in the presence of a base, or the reaction of 1-adamantylacetic acid with 4-methylpiperazine in the presence of a coupling agent. The purity and yield of 1-(1-adamantylacetyl)-4-methylpiperazine can be improved through recrystallization and chromatography techniques.
属性
IUPAC Name |
2-(1-adamantyl)-1-(4-methylpiperazin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N2O/c1-18-2-4-19(5-3-18)16(20)12-17-9-13-6-14(10-17)8-15(7-13)11-17/h13-15H,2-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBDAIEGQFDGCAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)CC23CC4CC(C2)CC(C4)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Adamantylacetyl)-4-methylpiperazine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-butoxy-N-({[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B5217927.png)
![2-methoxy-4-{[4-(4-nitrophenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5217943.png)
![1-{4-[(4-methoxy-3-methylphenyl)sulfonyl]-1,1-dioxidotetrahydro-3-thienyl}pyrrolidine](/img/structure/B5217951.png)
![N-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-5-[3-(3-phenylpropyl)-1,2,4-oxadiazol-5-yl]-2-pyridinamine](/img/structure/B5217954.png)

![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2-furylmethyl)-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5217968.png)
![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-naphthalenesulfonamide](/img/structure/B5217981.png)
![2-[1]benzothieno[2,3-d][1,3]oxazol-2-yl-1H-indene-1,3(2H)-dione](/img/structure/B5217994.png)
![4-chloro-N-{3-methyl-4-[(4-morpholinylacetyl)amino]phenyl}benzamide](/img/structure/B5218009.png)

![1-(2,3-dimethylphenyl)-4-({5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}acetyl)piperazine](/img/structure/B5218020.png)
